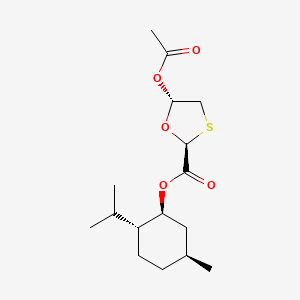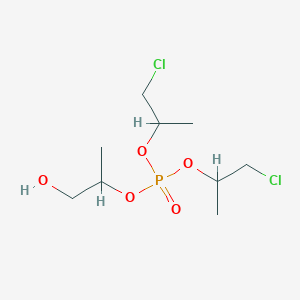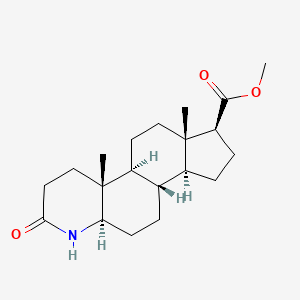
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a derivative of tauroursodeoxycholic acid, a bile acid conjugate known for its hydrophilic properties and therapeutic potential. This compound is particularly noted for its anti-apoptotic and neuroprotective activities, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
Tauroursodeoxycholic Acid (TUDCA) is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . The primary targets of TUDCA are the endoplasmic reticulum (ER) and mitochondria within cells . These organelles play crucial roles in maintaining protein homeostasis and regulating cell apoptosis .
Mode of Action
TUDCA exerts its effects through several mechanisms. It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, further blocking caspase 3 . Additionally, TUDCA reduces ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux from the ER .
Biochemical Pathways
TUDCA influences several biochemical pathways. It also acts as a chemical chaperone to maintain the stability and correct folding of proteins . Furthermore, it has anti-neuroinflammatory action .
Pharmacokinetics
It is known that tudca is a highly hydrophilic compound , which suggests it may have good bioavailability
Result of Action
The result of TUDCA’s action is multifaceted. It has shown important anti-apoptotic and neuroprotective activities, suggesting its potential therapeutic use in neurodegenerative diseases . It has been found to protect nerves by regulating cell apoptosis . Furthermore, it has been shown to be safe and a potential disease-modifier in amyotrophic lateral sclerosis (ALS) .
Biochemical Analysis
Biochemical Properties
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt plays a significant role in biochemical reactions, particularly in the inhibition of human cholangiocarcinoma growth. It interacts with various enzymes and proteins, including calcium ions, protein kinase C, and mitogen-activated protein kinase-dependent pathways . These interactions are crucial for its function in inhibiting cancer cell growth and promoting cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation. It binds to specific receptors and enzymes, modulating their activity to exert its effects. The compound’s ability to inhibit protein kinase C and activate mitogen-activated protein kinase pathways plays a crucial role in its anti-cancer properties . Furthermore, it influences gene expression by regulating transcription factors and other gene regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization and chromatography. Quality control measures are implemented to ensure the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups, affecting the compound’s activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more stable forms of the compound .
Scientific Research Applications
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study its properties and potential modifications.
Biology: Investigated for its role in cellular processes, particularly in apoptosis and oxidative stress.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, liver disorders, and metabolic conditions.
Industry: Utilized in the development of pharmaceuticals and as a component in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Ursodeoxycholic Acid: Another bile acid conjugate with similar therapeutic properties but lower hydrophilicity.
Sodium Tauroursodeoxycholate: A sodium salt form with comparable efficacy but different solubility and stability profiles.
Uniqueness
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt stands out due to its enhanced hydrophilicity and stability, making it more effective in certain therapeutic applications. Its unique structure allows for better interaction with molecular targets, providing superior anti-apoptotic and neuroprotective effects .
Properties
CAS No. |
75672-32-1 |
|---|---|
Molecular Formula |
C₃₂H₅₁K₂NO₁₂S |
Molecular Weight |
752.01 |
Synonyms |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7β)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)



![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester](/img/structure/B1145782.png)
